2-(Chloromethyl)-4-phenylthiophene
Description
2-(Chloromethyl)-4-phenylthiophene is a thiophene derivative featuring a chloromethyl (-CH2Cl) group at the 2-position and a phenyl (-C6H5) group at the 4-position of the heterocyclic ring. Thiophenes are sulfur-containing aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic tunability and stability. The chloromethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the phenyl group contributes to lipophilicity and steric bulk.
Properties
Molecular Formula |
C11H9ClS |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-(chloromethyl)-4-phenylthiophene |
InChI |
InChI=1S/C11H9ClS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
PGJSOUNJUCLOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Reactivity : The chloromethyl group in this compound is more reactive toward nucleophilic substitution than the acetyl group in 2-acetyl-4-chlorothiophene, enabling versatile derivatization .
- Biological Potential: Thiophene derivatives with phenyl groups exhibit enhanced membrane permeability in drug candidates compared to polar analogs like amino-functionalized thiophenes .
- Safety : Chloromethyl-containing compounds require careful handling, though aromatic stabilization in thiophenes may mitigate risks associated with volatile chloromethyl ethers like BCME .
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